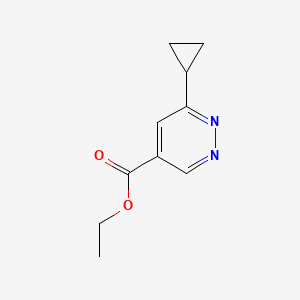
Ethyl 6-cyclopropylpyridazine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-cyclopropylpyridazine-4-carboxylate is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-cyclopropylpyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridazine ring substituted with a cyclopropyl group and an ethyl ester. The molecular formula is and its structure can be depicted as follows:
1. Inhibition of CD73
One of the prominent biological activities attributed to this compound is its role as an inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is involved in the conversion of extracellular ATP to adenosine, a process that plays a significant role in tumor progression and immune evasion. The inhibition of CD73 can lead to reduced adenosine levels, potentially enhancing anti-tumor immunity. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on CD73 activity, which could be leveraged for therapeutic purposes in cancer treatment .
2. Antiviral Activity
Recent studies have demonstrated that derivatives of pyridazine compounds, including this compound, show promising antiviral activity. For instance, compounds with similar structures have been tested against various viruses, revealing effective inhibition rates. The pMIC (minimum inhibitory concentration) values indicate that modifications to the cyclopropyl group enhance antiviral potency. For example, a related compound showed a pMIC value of 7.0 nM against viral replication, suggesting that structural variations significantly impact biological efficacy .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| CD73 Inhibition | Reduces adenosine levels | |
| Antiviral Activity | Inhibits viral replication | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Anticancer Properties
In a study focusing on the anticancer properties of this compound, researchers observed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit CD73 also contributed to its anticancer effects by altering the tumor microenvironment .
Eigenschaften
IUPAC Name |
ethyl 6-cyclopropylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-9(7-3-4-7)12-11-6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUBXUQPIPXEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















